molecular formula C26H28Cl2N4O2S2 B613294 L-Cystine bis(beta-naphthylamide) dihydrochloride CAS No. 100900-22-9

L-Cystine bis(beta-naphthylamide) dihydrochloride

Cat. No. B613294
M. Wt: 563.57
InChI Key: SVTSKSGXHPXOGU-WLKYSPGFSA-N
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Description

L-Cystine bis(beta-naphthylamide) dihydrochloride, also known as L-Cystine BNDA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 574.6 g/mol. L-Cystine BNDA is a derivative of the naturally occurring amino acid L-cysteine and is used in biochemical and physiological studies due to its unique properties. It has been used to study the effects of oxidative stress and to investigate the role of reactive oxygen species in physiological processes.

Scientific Research Applications

Antitumor Applications

Naphthalimides, including derivatives like L-Cystine bis(beta-naphthylamide) dihydrochloride, have been extensively researched for their antitumor properties. These compounds have shown promise due to their ability to interact with DNA and induce antitumor effects through mechanisms such as DNA intercalation and topoisomerase II inhibition. Heterocyclic naphthalimides, bis-naphthalimides, and their derivatives have been synthesized to enhance DNA binding affinity, demonstrating significant antitumor activity across various models. Innovations in drug design, including prodrugs and multitarget drugs, have been explored to broaden the therapeutic impact of naphthalimide derivatives (Chen et al., 2018; Tandon et al., 2017; Gong et al., 2016).

Mechanism of Action Insights

The review of naphthalimide derivatives' antitumor mechanism of action reveals their complex interaction with cellular components. These interactions involve not only DNA intercalation but also inhibition of topoisomerase II and induction of lysosomal membrane permeabilization (LMP), highlighting a multifaceted approach to antitumor activity. The structural diversity of naphthalimide compounds, achieved through various derivations, plays a crucial role in their bioactivity, offering insights into drug design strategies that could enhance therapeutic outcomes (Chen et al., 2018; Tandon et al., 2017).

Potential for Broader Medicinal Applications

Beyond antitumor activity, naphthalimide derivatives, potentially including L-Cystine bis(beta-naphthylamide) dihydrochloride, have been explored for a variety of medicinal applications. These include antibacterial, antifungal, antiviral, and anti-inflammatory applications, demonstrating the versatility of naphthalimide-based compounds in medicinal chemistry. The development of naphthalimide-derived diagnostic agents, artificial ion receptors, and imaging agents for detecting ions and biomolecules signifies a promising area of research with diverse applications in understanding and treating various diseases (Gong et al., 2016).

properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2.2ClH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H/t23-,24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTSKSGXHPXOGU-WLKYSPGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cystine bis(beta-naphthylamide) dihydrochloride

CAS RN

100900-22-9
Record name 100900-22-9
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